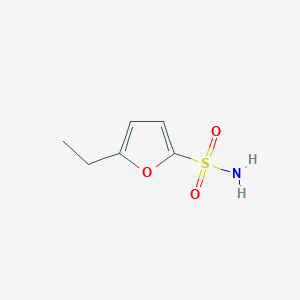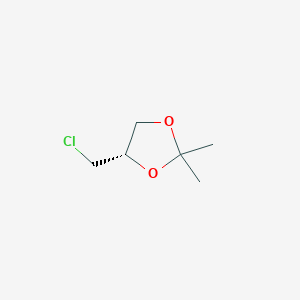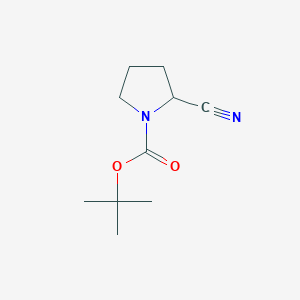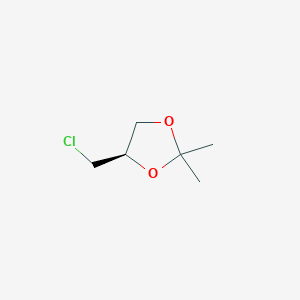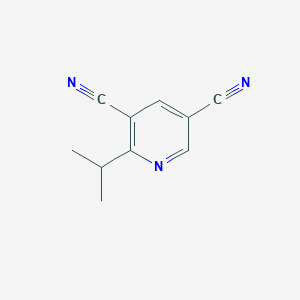
6-(氨基甲基)吡啶甲腈
描述
6-(Aminomethyl)picolinonitrile is a chemical compound with the molecular formula C7H7N3 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of 6-(Aminomethyl)picolinonitrile and related compounds involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .Molecular Structure Analysis
The molecular structure of 6-(Aminomethyl)picolinonitrile is characterized by the presence of an aminomethyl group attached to a picolinonitrile . The picolinonitrile moiety is a synthetically versatile group that is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .科学研究应用
对映选择性催化应用
6-(氨基甲基)吡啶甲腈衍生物,如氨基酸衍生的 2-氨基酰基吡啶 N-氧化物和 2,6-双(氨基酰基)吡啶 N-氧化物,已被合成并用作不对称催化中的手性配体。这些化合物在乙二醛与二乙基锌的催化加成反应以及酮催化还原为醇的反应中显示出不同程度的对映选择性。例如,双去甲肾上腺素配体 2e 在催化还原过程中显示出很高的选择性 (Derdau 等,1999)。
HIV-1 RT 抑制
据报道,具有吡啶甲腈部分的新型二芳基三嗪是有效的 HIV-1 逆转录酶抑制剂。这些化合物对野生型和几种 HIV-1 突变株表现出显着的抗病毒活性。模拟研究提供了对其优异抗病毒效力的见解,强调了靶向 HIV-1 RT 中高度保守残基的重要性 (Huang 等,2017)。
化学反应中的催化剂
6-(氨基甲基)吡啶甲腈衍生物已被用作各种化学反应中的配体。例如,N-取代-2-氨基甲基-6-苯基吡啶与 PdCl2 反应,生成 CNN 钳形 Pd(II)配合物,该配合物作为醛的烯丙基化和醛、芳胺和三丁基烯锡的三组分烯丙基化的有效催化剂。类似地,CNN 钳形 Ru(II)配合物在酮的转移氢化中表现出优异的催化活性 (Wang 等,2011)。
荧光传感器应用
已经描述了 6-氨基琼脂糖介导的琼脂糖与烟酸和吡啶酸的荧光酰胺的合成。这些琼脂糖的荧光吡啶羧酸酰胺由于其高荧光发射,可能在生物医学和制药行业中用作传感器 (Kondaveeti 等,2014)。
二氧化碳还原胺
据报道,6-氨基-2-吡啶在无金属条件下,是胺与二氧化碳选择性甲基化和甲酰化的高效催化剂。该过程利用硼烷-三甲胺络合物作为还原剂,表明在有机合成和绿色化学中具有潜在应用 (Zhang 等,2021)。
安全和危害
属性
IUPAC Name |
6-(aminomethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICNXKADGVNNQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C#N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Aminomethyl)picolinonitrile | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

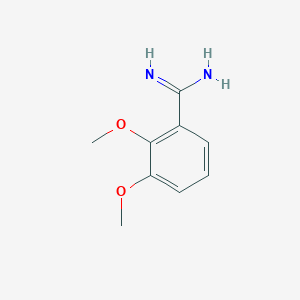


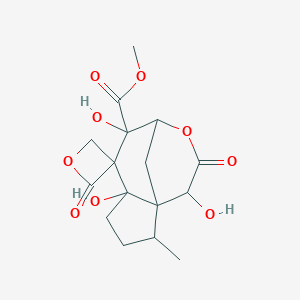


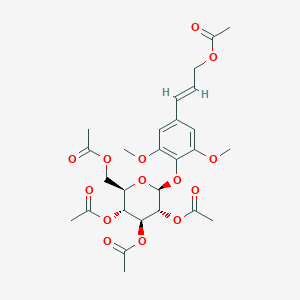
silane](/img/structure/B114667.png)
